

# An In-Depth Technical Guide to MRS2365 Trisodium: Structure, Properties, and Experimental Protocols

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Compound of Interest		
Compound Name:	MRS2365 trisodium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **MRS2365 trisodium**, a potent and selective P2Y<sub>1</sub> receptor agonist. Detailed experimental protocols for key assays are provided to facilitate its use in research and drug development.

# **Core Compound Information Structure and Identification**

**MRS2365 trisodium** is a synthetic analog of adenosine diphosphate (ADP) with a rigid methanocarba ring system that confers high affinity and selectivity for the P2Y<sub>1</sub> purinergic receptor.

Chemical Name: [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]

Molecular Formula: C13H16N5Na3O9P2S[2]

Molecular Weight: 549.28 g/mol [2]

CAS Number: 436847-09-5 (for the parent compound)



### **Physicochemical Properties**

A summary of the key physicochemical properties of **MRS2365 trisodium** is presented in the table below.

Property	Value	Reference
Physical State	Solid	
Solubility	Soluble in water	[2]
Purity	≥98% (by HPLC)	[1]
Storage	Store at -20°C or -80°C	[2]

# **Biological Activity and Mechanism of Action**

**MRS2365 trisodium** is a highly potent and selective agonist for the P2Y<sub>1</sub> receptor, a G protein-coupled receptor (GPCR) activated by ADP. It displays significantly lower activity at other P2Y receptor subtypes, such as P2Y<sub>12</sub> and P2Y<sub>13</sub>.[1]

# **P2Y<sub>1</sub> Receptor Signaling Pathway**

Activation of the P2Y<sub>1</sub> receptor by **MRS2365 trisodium** initiates a well-defined signaling cascade. The P2Y<sub>1</sub> receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). The subsequent increase in cytosolic Ca<sup>2+</sup> and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.





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P2Y<sub>1</sub> Receptor Signaling Cascade

# **Pharmacological Effects**

The selective activation of the P2Y<sub>1</sub> receptor by **MRS2365 trisodium** leads to various physiological effects, most notably in the context of platelet aggregation and neuropathic pain.

- Platelet Aggregation: In human platelets, MRS2365 alone can induce shape change. When combined with an activator of the Gi-coupled α2A-adrenergic receptor (like epinephrine), it can lead to sustained platelet aggregation.[3] Pre-treatment with MRS2365 can also desensitize the P2Y₁ receptor to subsequent ADP-induced aggregation.[3]
- Neuropathic Pain: In animal models, MRS2365 has been shown to relieve mechanical allodynia, a key symptom of neuropathic pain.[4]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **MRS2365 trisodium**.

# Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to MRS2365 using light transmission aggregometry (LTA).

#### Materials:

- MRS2365 trisodium stock solution (e.g., 1 mM in saline)
- Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)
- Sodium citrate tubes (3.2% or 3.8%)
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

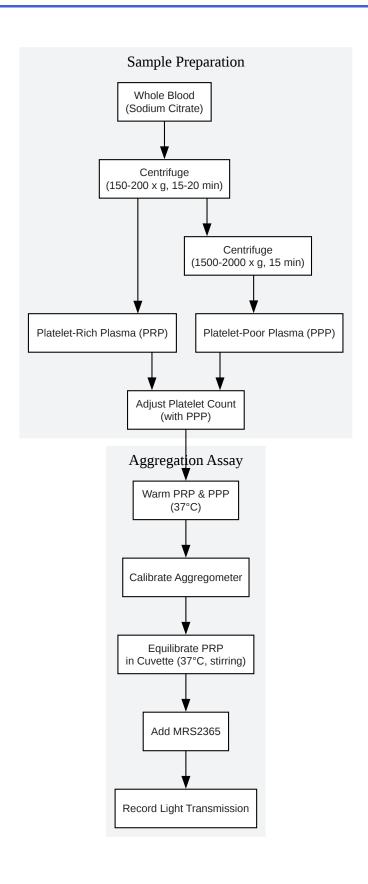


- · Aggregometer and cuvettes with stir bars
- Saline solution

#### Procedure:

- Blood Collection and PRP/PPP Preparation:
  - Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).
  - To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.
  - To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Collect the PPP supernatant.
  - Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using autologous PPP.
- Platelet Aggregation Assay:
  - Pre-warm the PRP and PPP samples to 37°C.
  - Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.
  - Pipette a defined volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.
  - Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).
  - Add the desired concentration of MRS2365 trisodium to the PRP and record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.





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Workflow for Platelet Aggregation Assay



# [35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins by the P2Y<sub>1</sub> receptor upon stimulation with MRS2365. It quantifies the binding of the non-hydrolyzable GTP analog, [ $^{35}$ S]GTPyS, to activated G $\alpha$  subunits.

#### Materials:

- Cell membranes expressing the human P2Y<sub>1</sub> receptor
- MRS2365 trisodium
- [35S]GTPyS (specific activity ~1250 Ci/mmol)
- GDP (Guanosine diphosphate)
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA
- Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2
- · Glass fiber filter mats
- Scintillation fluid

#### Procedure:

- Reaction Setup:
  - In a 96-well plate, combine the cell membranes (typically 5-20 μg of protein per well), GDP (e.g., 1-10 μM), and varying concentrations of MRS2365 trisodium in the assay buffer.
  - Initiate the binding reaction by adding [35S]GTPyS to a final concentration of 0.1-0.5 nM.
  - The total reaction volume is typically 100-200 μL.
- Incubation:
  - Incubate the plate at 30°C for 30-60 minutes with gentle agitation.



#### Termination and Filtration:

- Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound [35S]GTPyS.

#### Detection:

- Dry the filter mats and place them in scintillation vials with scintillation fluid.
- Quantify the amount of bound [35S]GTPyS using a scintillation counter.

#### Data Analysis:

- $\circ$  Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS (e.g., 10  $\mu$ M).
- Basal binding is measured in the absence of any agonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the MRS2365 concentration to determine EC<sub>50</sub>
   and E<sub>max</sub> values.

### **β-Arrestin Recruitment Assay**

This cell-based assay measures the recruitment of  $\beta$ -arrestin to the activated P2Y<sub>1</sub> receptor, a key event in GPCR desensitization and signaling. Commercial assay kits (e.g., PathHunter®) are commonly used.

#### General Principle:

These assays often employ enzyme fragment complementation. The P2Y1 receptor is tagged with a small enzyme fragment, and  $\beta$ -arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction of the receptor and  $\beta$ -arrestin, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).



#### Procedure Outline (using a commercial kit):

- Cell Culture and Plating:
  - Use a stable cell line co-expressing the tagged P2Y<sub>1</sub> receptor and β-arrestin.
  - Plate the cells in a 96- or 384-well plate and culture overnight.
- Compound Addition:
  - Prepare serial dilutions of MRS2365 trisodium.
  - Add the compound solutions to the cells.
- Incubation:
  - Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
- Signal Detection:
  - Add the detection reagents provided with the kit.
  - Incubate at room temperature as recommended by the manufacturer.
  - Measure the signal (e.g., luminescence) using a plate reader.
- Data Analysis:
  - Plot the signal intensity as a function of the MRS2365 concentration to generate a doseresponse curve and determine the EC<sub>50</sub> value.

# Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **MRS2365 trisodium** should be consulted before handling. General safety precautions for handling trisodium phosphate compounds include:



- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]
- Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical or diagnostic purposes. Always refer to the manufacturer's specific product information and safety guidelines.

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